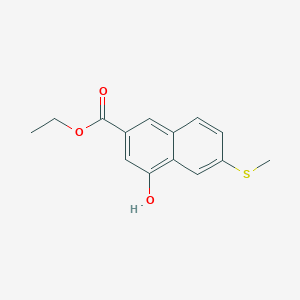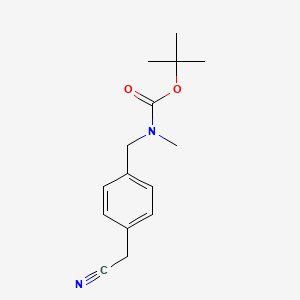
5-Bromo-2-methyl-3-pivalamidobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a dimethyl group, and an amino group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-methylbenzoic acid followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted benzoic acids, quinones, and reduced derivatives of the original compound.
Applications De Recherche Scientifique
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-methylbenzoic acid
- 3-amino-2-methylbenzoic acid
- 2,2-dimethyl-1-oxopropylbenzoic acid
Uniqueness
5-bromo-3-[(2,2-dimethyl-1-oxopropyl)amino]-2-methylBenzoic acid is unique due to the combination of its bromine atom, dimethyl group, and amino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16BrNO3 |
|---|---|
Poids moléculaire |
314.17 g/mol |
Nom IUPAC |
5-bromo-3-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C13H16BrNO3/c1-7-9(11(16)17)5-8(14)6-10(7)15-12(18)13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
CGDFVIUVMLUXBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1NC(=O)C(C)(C)C)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)








![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
